(2S,4E,6R,8S)-8-Hydroxy-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester
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Overview
Description
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate is a chemical compound with the molecular formula C12H22O3. It is known for its role as an intermediate in the synthesis of various biologically active molecules. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate typically involves the use of specific starting materials and reagents. One common method involves the reaction of a suitable precursor with ethyl alcohol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bond results in a saturated ester.
Scientific Research Applications
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate can be compared with other similar compounds, such as:
(E,2S,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid: This compound shares a similar structure but differs in its functional groups.
Ethyl (2S,4E,6R,8S)-8-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-2,4,6-trimethyl-4-nonenoate: This compound has a similar carbon skeleton but contains additional substituents.
The uniqueness of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
943858-34-2 |
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Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-17-14(16)12(4)8-10(2)7-11(3)9-13(5)15/h7,11-13,15H,6,8-9H2,1-5H3/b10-7+/t11-,12-,13-/m0/s1 |
InChI Key |
ZHCKMPFULIYWCN-UINPNPHTSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C[C@H](C)O)/C |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
Canonical SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
Origin of Product |
United States |
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